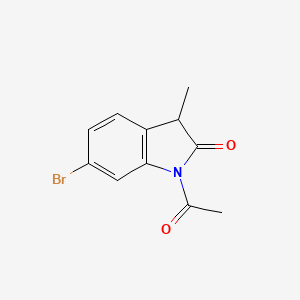
1-acetyl-6-bromo-3-methyl-3H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals.
Preparation Methods
The synthesis of 1-acetyl-6-bromo-3-methyl-3H-indol-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The bromination and acetylation steps are subsequently carried out using bromine and acetic anhydride, respectively . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-Acetyl-6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Acetyl-6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for synthesizing various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-acetyl-6-bromo-3-methyl-3H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and acetyl groups play crucial roles in binding to these targets, modulating their activity . The compound may inhibit or activate pathways involved in cell signaling, leading to its observed biological effects .
Comparison with Similar Compounds
1-Acetyl-6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:
1-Acetyl-3-methylindole: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromoindole: Lacks the acetyl group, affecting its solubility and interaction with biological targets.
3-Methylindole: Lacks both the bromine and acetyl groups, making it less versatile in synthetic applications.
The presence of both bromine and acetyl groups in 1-acetyl-6-bromo-3-methyl-3H-indol-2-one makes it unique, offering a balance of reactivity and biological activity .
Properties
Molecular Formula |
C11H10BrNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
1-acetyl-6-bromo-3-methyl-3H-indol-2-one |
InChI |
InChI=1S/C11H10BrNO2/c1-6-9-4-3-8(12)5-10(9)13(7(2)14)11(6)15/h3-6H,1-2H3 |
InChI Key |
SVCWVZLKVOXSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=C(C=C2)Br)N(C1=O)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















